(1-Ethynyl-cyclobutyl)-benzene

Description

Contextualization of Alkynes in Advanced Organic Synthesis and Reactivity

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in advanced organic synthesis. Their high degree of unsaturation, consisting of one strong sigma (σ) bond and two weaker pi (π) bonds, renders them highly reactive and versatile. acs.org The reactivity of an alkyne is significantly influenced by its substitution pattern. Terminal alkynes, which possess an acidic proton (pKa ≈ 25), can be readily deprotonated to form acetylide anions. bohrium.comthieme-connect.com These anions are potent nucleophiles, capable of participating in a wide array of carbon-carbon bond-forming reactions, including alkylation and addition to carbonyl groups. thieme-connect.comorganic-chemistry.org

The triple bond itself is susceptible to various addition reactions. Electrophilic additions, such as hydration and hydrohalogenation, proceed via a vinyl cation intermediate. acs.org Conversely, nucleophilic additions are also possible, particularly for terminal alkynes. acs.orgorganic-chemistry.org Furthermore, alkynes are key participants in numerous metal-catalyzed transformations. bohrium.com The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis for creating arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org Other significant reactions include hydrogenation to alkenes or alkanes, oxidative coupling to form diynes, and cycloaddition reactions. acs.orgnih.gov The electronic nature of substituents on the alkyne can modulate its reactivity; electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups favor nucleophilic attack. acs.org

Significance of Cyclobutane (B1203170) Derivatives as Strained Scaffolds in Chemical Research

Cyclobutane, a four-membered carbocycle, is notable for its significant ring strain (26.3 kcal mol⁻¹). nih.gov This inherent strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°, a concept known as angle strain. thieme-connect.de This stored potential energy does not necessarily render the ring unstable but endows it with unique chemical and physical properties that are increasingly exploited in chemical research, particularly in medicinal chemistry. nih.govescholarship.org

The cyclobutane motif is valued as a three-dimensional (3D) scaffold that can impose specific conformations on attached functional groups, which is a crucial strategy in drug design for optimizing binding to biological targets. ontosight.aiacs.org Its rigid, puckered structure makes it a useful isostere for other groups; for instance, it can replace gem-dimethyl groups or serve as a non-planar bioisostere for phenyl rings, thereby improving physicochemical properties like solubility while exploring new chemical space. escholarship.orgresearchgate.net The introduction of a cyclobutane ring can enhance metabolic stability and has been used to conformationally lock molecules into their most active form. ontosight.aiacs.org Although historically limited by synthetic accessibility, improved methods have made cyclobutane building blocks more available for incorporation into small-molecule drug candidates. nih.govescholarship.org The strain energy within the ring can also be harnessed to drive reactions, such as ring-opening, which allows for the synthesis of more complex, functionalized acyclic or larger ring systems. libretexts.orgthieme-connect.de

Overview of Aryl-Substituted Cyclobutyl Alkyne Frameworks in Contemporary Chemistry

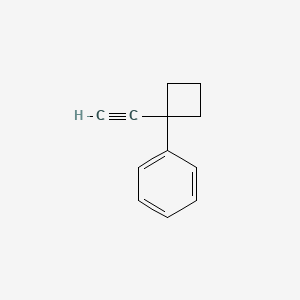

The framework of (1-Ethynyl-cyclobutyl)-benzene represents a specialized class of molecules that merges the characteristics of aryl alkynes and strained cyclobutane rings. This combination creates a rigid scaffold where a linear alkyne moiety extends from a quaternary carbon center embedded within the puckered four-membered ring, which is itself attached to an aromatic system. The synthesis of such structures can be envisioned through established synthetic methodologies. A plausible route involves the Sonogashira coupling of an aryl halide, such as iodobenzene, with a terminal alkyne like ethynylcyclobutane. wikipedia.orglibretexts.org Alternatively, one could start with a phenyl-substituted cyclobutanone, convert it to a terminal alkyne via reactions such as the Corey-Fuchs reaction or Seyferth-Gilbert homologation, or perform an alkynylation reaction using an acetylide on the ketone.

The reactivity of these frameworks is governed by the interplay between the three components. The terminal alkyne group offers a handle for a plethora of transformations, including further cross-coupling reactions, click chemistry, and hydration to form a cyclobutyl phenyl ketone. thieme-connect.com The cyclobutane ring introduces significant strain, which can influence the reactivity of the adjacent alkyne and provides a defined 3D geometry. ontosight.ai This strained ring could potentially participate in ring-opening reactions under thermal or catalytic conditions, providing a pathway to more complex molecular architectures. dtic.mil The phenyl group can be functionalized through electrophilic aromatic substitution, although the directing effects of the substituted cyclobutyl group would need to be considered. nih.gov

In contemporary chemistry, particularly in medicinal chemistry and materials science, such rigid, well-defined scaffolds are highly sought after. nih.govsemanticscholar.org Aryl-substituted cyclobutyl alkyne frameworks could serve as unique building blocks or "fragments" in drug discovery, offering precise vectors for functionalization in 3D space. acs.orgthieme-connect.com The linear, rigid nature of the ethynyl (B1212043) group makes these compounds interesting candidates for the construction of molecular rods and advanced materials. While specific research on this compound is not extensively documented in the literature, the principles governing its synthesis and reactivity are well-established, positioning it and related structures as intriguing targets for future exploration in organic and materials chemistry.

Compound Data

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1378974-39-0 |

| Molecular Formula | C₁₂H₁₂ |

| Molecular Weight | 156.22 g/mol |

| SMILES | C#CC1(C2=CC=CC=C2)CCC1 |

Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Iodobenzene |

| Ethynylcyclobutane |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(1-ethynylcyclobutyl)benzene |

InChI |

InChI=1S/C12H12/c1-2-12(9-6-10-12)11-7-4-3-5-8-11/h1,3-5,7-8H,6,9-10H2 |

InChI Key |

RGCKJPDKEZAEEY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.